molecular formula C10H14MgO4 B081670 Magnesium, bis(2,4-pentanedionato-o,o')- CAS No. 14024-56-7

Magnesium, bis(2,4-pentanedionato-o,o')-

Cat. No. B081670
CAS RN: 14024-56-7
M. Wt: 222.52 g/mol
InChI Key: AKTIAGQCYPCKFX-FDGPNNRMSA-L
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Description

Synthesis Analysis

The synthesis of magnesium, bis(2,4-pentanedionato-o,o')-, involves reacting magnesium with 2,4-pentanedione in the presence of suitable catalysts and conditions. For instance, Ouattara et al. (2005) synthesized a novel β-ketoimine, which reacted with dibutyl magnesium to afford the desired magnesium bis(β-ketoiminate), showcasing a method of synthesizing magnesium complexes with specific ligands (Ouattara, Butcher, & Matthews, 2005).

Molecular Structure Analysis

The molecular structure of magnesium, bis(2,4-pentanedionato-o,o')-, complexes has been characterized by various analytical techniques, including X-ray diffraction. The studies revealed that these complexes can have distinct coordination geometries around the magnesium ion, often resulting in a tetrahedral or distorted tetrahedral configuration. The structural analysis by Ouattara et al. (2005) showed that the magnesium complex they synthesized had a distorted tetrahedral geometry, highlighting the versatility of magnesium coordination compounds.

Chemical Reactions and Properties

Magnesium, bis(2,4-pentanedionato-o,o')-, participates in various chemical reactions, leveraging its properties for applications in material synthesis and organic chemistry. For example, Wang et al. (2005) discussed the use of magnesium complexes as precursors for the deposition of magnesium oxide (MgO) thin films via chemical vapor deposition, demonstrating the compound's utility in materials science (Wang, Yang, Ni, Stern, & Marks, 2005).

Scientific Research Applications

  • Metal–Organic Framework (MOF) Construction : Mg(acac)2 has been utilized in constructing metal–organic frameworks. The study by Többens et al. (2008) in CrystEngComm reveals that Mg(acac)2, with its octahedral coordination, contributes to extended layer structures suitable for MOFs (Többens et al., 2008).

  • Chemical Vapor Deposition (CVD) Precursors : In the synthesis and characterization of magnesium metal–organic chemical vapor deposition (MOCVD) precursors, Mg(acac)2 has been identified as a highly volatile, low-melting, and thermally stable compound, crucial for MgO thin film growth. Wang et al. (2005) in Chemistry of Materials detail this application (Wang et al., 2005).

  • Catalysis and Coordination Chemistry : Mg(acac)2 is important in catalysis and coordination chemistry. Ouattara et al. (2005) in the Journal of Coordination Chemistry synthesized a novel magnesium bis(β-ketoiminate) complex using Mg(acac)2, highlighting its role in the creation of homoleptic and monomeric complexes (Ouattara et al., 2005).

  • Optoelectronics : In optoelectronics, Mg(acac)2 is used as a precursor for doping in the fabrication of highly transparent and conductive thin films. Ni et al. (2005) in Inorganic Chemistry demonstrated its application in the growth of Mg- and Sn-doped In2O3 thin films (Ni et al., 2005).

  • Nonlinear Optical Materials : Cao et al. (2016) in Inorganic Chemistry Frontiers explored the synthesis of magnesium compound Mg(trans-TPTCPc) for application in second-order nonlinear optical (NLO) materials (Cao et al., 2016).

  • Antibacterial Agents and Photophysical Properties : Amiri et al. (2018) in the Journal of Solid State Chemistry synthesized magnesium(II) tetraphenylporphyrin-based complexes, investigating their antibacterial activity and photophysical properties (Amiri et al., 2018).

Future Directions

The industry related to “Magnesium, bis(2,4-pentanedionato-o,o’)-” is experiencing significant growth globally, driven by various factors such as technological advancements, increasing demand, and regulatory support .

properties

IUPAC Name

magnesium;(Z)-4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTIAGQCYPCKFX-FDGPNNRMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium acetylacetonate

CAS RN

14024-56-7
Record name Bis(pentane-2,4-dionato-O,O')magnesium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.402
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Bassey, P Mamabolo, M Mothibe… - Pharmacognosy …, 2021 - mail.phcogj.com
Introduction: Helichrysum caespititium is a medicinal plant indigenous to South Africa. Hitherto, only 2 compounds-caespititin and 2-methyl-4-[2’, 4’, 6’-trihydroxy-3’-(2-methylpropanoyl)-…
Number of citations: 1 mail.phcogj.com

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